

Spectroscopic Profile of 4-Phenylpentan-1-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for **4- Phenylpentan-1-ol**, a molecule of interest in various chemical and pharmaceutical research domains. The following sections present key spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for data acquisition, and a workflow diagram illustrating the analytical process.

Data Presentation

While comprehensive, verified spectroscopic data for the specific isomer **4-Phenylpentan-1-ol** (CAS 19967-24-9) is not readily available in public spectral databases, this guide presents data for the closely related isomer, 5-Phenyl-1-pentanol, for comparative purposes. It is crucial to note the structural difference: in **4-phenylpentan-1-ol**, the phenyl group is at the 4th position of the pentanol chain, whereas in 5-phenyl-1-pentanol, it is at the 5th position.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 5-Phenyl-1-pentanol

¹H NMR (Proton NMR)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.32 - 7.10	m	5H	Ar-H
3.64	t	2H	-CH2-OH
2.62	t	2H	Ph-CH ₂ -
1.68 - 1.57	m	4H	-CH2-CH2-CH2OH
1.42 - 1.32	m	2H	Ph-CH ₂ -CH ₂ -

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
142.8	Ar-C (quaternary)
128.4	Ar-CH
128.3	Ar-CH
125.7	Ar-CH
62.9	-CH₂-OH
35.9	Ph-CH ₂ -
32.5	-CH2-CH2OH
31.3	Ph-CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy Data for 5-Phenyl-1-pentanol



Wavenumber (cm ⁻¹)	Intensity	Assignment
3330	Strong, Broad	O-H stretch (alcohol)
3026	Medium	C-H stretch (aromatic)
2935, 2858	Strong	C-H stretch (aliphatic)
1604, 1496, 1454	Medium to Weak	C=C stretch (aromatic ring)
1058	Strong	C-O stretch (primary alcohol)
743, 698	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS) Data for 5-Phenyl-1-pentanol

m/z	Relative Intensity (%)	Possible Fragment
164	25	[M]+ (Molecular Ion)
146	15	[M - H ₂ O] ⁺
133	10	[M - CH ₂ OH] ⁺
105	30	[C ₈ H ₉] ⁺
91	100	[C ₇ H ₇]+ (Tropylium ion)
77	40	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.



- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like 4-phenylpentan-1-ol, a thin film is prepared by
 placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide
 (KBr) plates.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
 sample is then placed in the instrument's sample holder, and the sample spectrum is
 acquired. The final spectrum is presented in terms of transmittance or absorbance versus
 wavenumber (cm⁻¹).

Mass Spectrometry (MS)

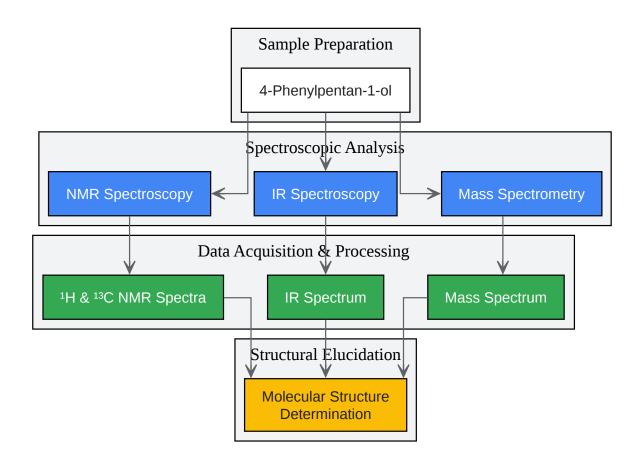
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like alcohols. This allows for separation from any impurities prior to mass analysis.
- Ionization: Electron ionization (EI) is a common method for organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.



- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Phenylpentan-1-ol**.



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Spectroscopic Analysis Workflow

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